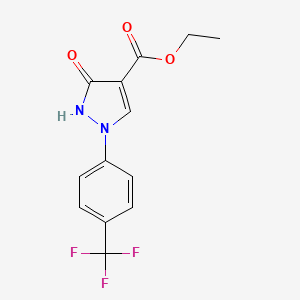
Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
Overview
Description
The compound “Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized through various methods. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the biocatalysis of ketoamide to produce a chiral intermediate .Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is still under investigation, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme essential for the nervous system of insects, which leads to their death. This compound has also been shown to inhibit the activity of photosystem II in plants, which leads to their death.
In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases, a family of proteases essential for programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, this compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
In agriculture, this compound has been shown to be effective in controlling insect pests and weeds. It has also been shown to have minimal impact on non-target organisms, making it an environmentally friendly option for pest control.
Advantages and Limitations for Lab Experiments
Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
List of
Future Directions
For research on Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate include:
1. Further investigation of its mechanism of action in different applications.
2. Synthesis of new derivatives with different functional groups to modify its properties.
3. Investigation of its potential use as a building block for the synthesis of novel materials.
4. Investigation of its potential use as a therapeutic agent for various diseases.
5. Investigation of its potential use as a pesticide or herbicide in agriculture.
6. Investigation of its potential use in combination with other compounds for enhanced efficacy.
Conclusion:
This compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized and studied for its biochemical and physiological effects, mechanism of action, and future directions for research. This compound has shown promising results as an anti-inflammatory and analgesic agent, a potential cancer therapy, a pesticide, and a building block for the synthesis of novel materials. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
Ethyl 3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
In agriculture, this compound has been studied for its potential use as a pesticide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme essential for the nervous system of insects. This compound has also been studied for its potential use as a herbicide due to its ability to inhibit the activity of photosystem II in plants.
In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. This compound has been used to synthesize various derivatives with different functional groups, which can be used to modify the properties of the resulting materials.
properties
IUPAC Name |
ethyl 5-oxo-2-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-21-12(20)10-7-18(17-11(10)19)9-5-3-8(4-6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGRSRLRHHLTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



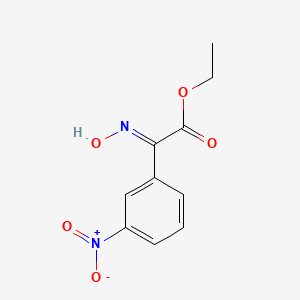

![16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one](/img/structure/B3395447.png)
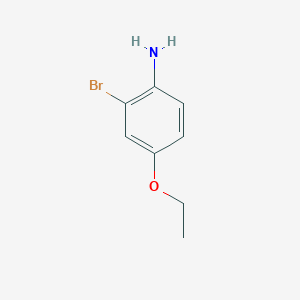


![2-([2,2'-Binaphthalen]-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3395491.png)
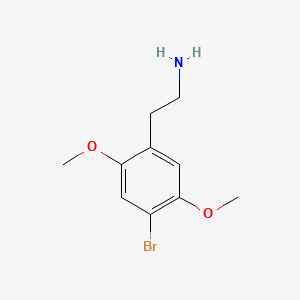


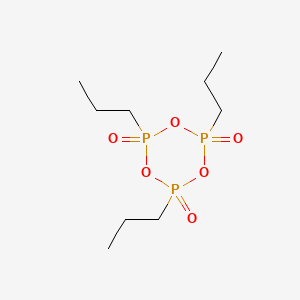
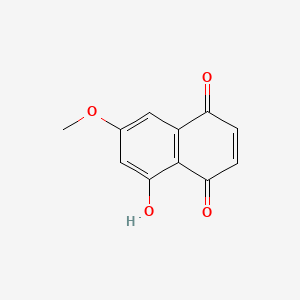
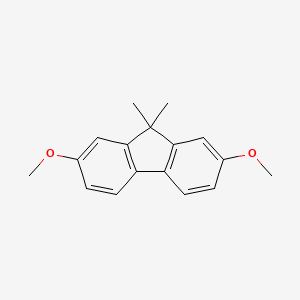
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B3395541.png)